molecular formula C18H14FIS B13343409 (4-Fluorophenyl)diphenylsulfonium iodide

(4-Fluorophenyl)diphenylsulfonium iodide

Cat. No.: B13343409
M. Wt: 408.3 g/mol
InChI Key: LEEOSCZSSAWQTA-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)diphenylsulfonium iodide is an organosulfur compound with the molecular formula C18H14FIS. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups, in this case, a 4-fluorophenyl group and two diphenyl groups, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)diphenylsulfonium iodide typically involves the reaction of diphenyl sulfide with 4-fluoroiodobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction proceeds through the formation of a sulfonium intermediate, which is then isolated and purified to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)diphenylsulfonium iodide undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiolates, amines, or alkoxides can be employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)diphenylsulfonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in the study of sulfonium ion interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)diphenylsulfonium iodide involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biological molecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diphenylsulfonium iodide: Lacks the 4-fluorophenyl group, resulting in different reactivity and applications.

    Triphenylsulfonium iodide: Contains three phenyl groups instead of the 4-fluorophenyl group, leading to variations in chemical behavior.

Uniqueness: (4-Fluorophenyl)diphenylsulfonium iodide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research contexts where these properties are advantageous.

Properties

Molecular Formula

C18H14FIS

Molecular Weight

408.3 g/mol

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;iodide

InChI

InChI=1S/C18H14FS.HI/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1

InChI Key

LEEOSCZSSAWQTA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[I-]

Origin of Product

United States

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